![molecular formula C4H5N3O2S B1285071 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid CAS No. 61336-27-4](/img/structure/B1285071.png)
2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid
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Description
2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, or 2-TTA, is a synthetic organic compound with a unique structure and a wide range of applications in scientific research. 2-TTA is a derivative of acetic acid, which is the main component of vinegar, and it is produced by the reaction of acetic anhydride with thiourea. This compound has been studied for its potential applications in biochemistry, physiology, and medicine.
Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including the compound , have shown promising results as potential anticancer agents . For instance, certain derivatives have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 . These compounds have been found to have proper selectivity against normal and cytotoxic cancerous cell lines .
Chemotherapeutic Agents
These compounds have potential applications in chemotherapy . They can be utilized to kill cancer cells with minimum harmful effect on normal cells .
Drug Development
1,2,4-triazole derivatives are important active pharmaceutical scaffolds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Molecular Docking Studies
Molecular docking studies can be done to understand the mechanism and binding modes of these derivatives in the binding pocket of enzymes like aromatase . This can provide valuable insights into the potential therapeutic applications of these compounds.
Laboratory Research
This compound, like other 1,2,4-triazole derivatives, can be used in various laboratory or research endeavors .
properties
IUPAC Name |
2-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c8-3(9)1-7-2-5-6-4(7)10/h2H,1H2,(H,6,10)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVKJHXSZWAYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589212 |
Source
|
Record name | (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid | |
CAS RN |
61336-27-4 |
Source
|
Record name | (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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